Sodium tetrachloroaurate

Catalog No.
S9085859
CAS No.
M.F
AuCl4Na
M. Wt
361.8 g/mol
Availability
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Sodium tetrachloroaurate

Product Name

Sodium tetrachloroaurate

IUPAC Name

sodium;tetrachlorogold(1-)

Molecular Formula

AuCl4Na

Molecular Weight

361.8 g/mol

InChI

InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4

InChI Key

IXPWAPCEBHEFOV-UHFFFAOYSA-J

SMILES

[Na+].Cl[Au-](Cl)(Cl)Cl

Canonical SMILES

[Na+].Cl[Au-](Cl)(Cl)Cl

Sodium tetrachloroaurate is a perchlorometallate salt. It contains a tetrachloroaurate(1-).

Sodium tetrachloroaurate exists primarily in two forms: anhydrous and dihydrate. At room temperature, it appears as a golden-orange solid. The compound consists of sodium ions (Na⁺) and tetrachloroaurate ions (AuCl₄⁻), where gold is in the +3 oxidation state. The structure features a square planar geometry around the gold center, characteristic of many d⁸ metal complexes .

  • Redox Reactions: In acidic environments, it can undergo reduction to form metallic gold. The redox process can be represented by the following half-reactions:
    • AuCl4+2eAuCl2+2Cl\text{AuCl}_4^-+2e^-\rightarrow \text{AuCl}_2^-+2\text{Cl}^-
    • AuCl2+eAu+2Cl\text{AuCl}_2^-+e^-\rightarrow \text{Au}+2\text{Cl}^- .
  • Catalytic Reactions: Sodium tetrachloroaurate serves as a catalyst in various organic transformations, including the hydrochlorination of acetylene and the oxidation of sulfides .
  • Complex Formation: It can form complexes with various ligands, which can alter its reactivity and stability in solution .

Sodium tetrachloroaurate can be synthesized through several methods:

  • Traditional Method: The conventional synthesis involves reacting chloroauric acid (HAuCl₄) with sodium chloride or sodium carbonate at elevated temperatures (around 100 °C). The reaction produces sodium tetrachloroaurate along with hydrochloric acid:
    • HAuCl4+NaClNaAuCl4+HCl\text{HAuCl}_4+\text{NaCl}\rightarrow \text{NaAuCl}_4+\text{HCl}
  • Alternative Methods: More efficient methods have been developed that utilize sodium oxy-halogen salts along with hydrochloric acid to produce sodium tetrachloroaurate .

Sodium tetrachloroaurate has diverse applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis due to its effectiveness in facilitating reactions under mild conditions.
  • Nanotechnology: It serves as a precursor for the synthesis of gold nanoparticles, which have applications in electronics, medicine, and catalysis.
  • Analytical Chemistry: Its ability to form complexes makes it useful in various analytical techniques .

Studies involving sodium tetrachloroaurate have explored its electrochemical behavior and interactions with other compounds. For example, cyclic voltammetry experiments have demonstrated how varying concentrations of Giemsa stain dye affect the redox properties of sodium tetrachloroaurate. These interactions provide insights into its potential uses in electrochemical sensors and analytical applications .

Sodium tetrachloroaurate shares similarities with other gold compounds but is unique due to its specific ion composition and oxidation state of gold. Here are some comparable compounds:

Compound NameFormulaKey Features
Chloroauric AcidHAuCl₄Precursor to sodium tetrachloroaurate; used in nanoparticle synthesis.
Gold(III) ChlorideAuCl₃Similar oxidation state; used in various catalytic processes.
Gold(I) ChlorideAuClDifferent oxidation state; less stable than gold(III) compounds.
Gold(I) Thiolate ComplexesR-S-Au(I)Used in medicinal chemistry; different ligand interactions compared to sodium tetrachloroaurate.

Uniqueness of Sodium Tetrachloroaurate

Sodium tetrachloroaurate's uniqueness lies in its stability as a soluble salt and its effectiveness as a catalyst under mild conditions. Its ability to form stable complexes with various ligands further enhances its versatility compared to other gold compounds.

The utilization of gold in catalysis represents a paradigm shift in synthetic chemistry, overturning long-held assumptions about its chemical inertness. Early skepticism about gold’s catalytic potential stemmed from its nobility and reluctance to participate in redox cycles. This perception began to unravel in the late 20th century with seminal studies by Fukuda, Teles, and Tanaka, who demonstrated gold’s ability to activate alkynes and alkenes for nucleophilic additions. Hashmi’s groundbreaking work on AuCl₃-catalyzed cycloisomerizations further cemented gold’s role in constructing aromatic systems, showcasing its capacity to mediate complex bond reorganizations.

The advent of sodium tetrachloroaurate as a catalytic precursor coincided with efforts to stabilize reactive gold species in solution. Unlike AuCl₃, which tends to hydrolyze in aqueous media, NaAuCl₄’s ionic structure enhances solubility and stability, making it preferable for homogeneous catalysis. This compound gained prominence in the hydrochlorination of acetylene, where its Au³⁺ center efficiently activates C≡C bonds for HCl addition—a critical step in vinyl chloride production. The commercial adoption of gold catalysts for mercury-free vinyl chloride synthesis underscores NaAuCl₄’s industrial relevance, aligning with global mandates to phase out toxic mercury-based systems.

Position of Sodium Tetrachloroaurate Within Transition Metal Catalyst Taxonomies

Transition metal catalysts are typically classified by their position in the d-block, oxidation states, and ligand environments. Gold, a group 11 transition metal, exhibits primary oxidation states of +1 and +3 in catalytic contexts. Sodium tetrachloroaurate falls squarely within the Au(III) category, contrasting with prevalent Au(I) complexes like JohnPhos-AuCl or NHC-Au species. This oxidation state confers distinct electronic properties: Au³⁺’s higher Lewis acidity enhances electrophilic activation of π-systems, while its d⁸ configuration supports square-planar geometries conducive to ligand substitution.

The taxonomy below juxtaposes NaAuCl₄ with other gold catalysts, highlighting its niche in Au(III)-mediated processes:

CatalystOxidation StateCoordination GeometryTypical ReactionsKey ApplicationsReferences
NaAuCl₄+3Square-planar (AuCl₄⁻)Hydrochlorination, OxidationsVinyl chloride synthesis, Sulfide oxidation
AuCl₃+3Trigonal planarCycloisomerization, HydrationFuran synthesis, Alkyne hydration
JohnPhos-AuCl+1LinearCyclopropanation, Alkyne activationNatural product synthesis
Au nanoparticles0Metallic clustersCO oxidation, CH₄ pyrolysisEnvironmental catalysis

This classification reveals NaAuCl₄’s specialization in electrophilic activation pathways. Unlike Au(I) catalysts, which rely on π-activation of alkynes or allenes, Au³⁺ in NaAuCl₄ polarizes substrates through direct σ-coordination, as exemplified in acetylene hydrochlorination. Concurrently, its chloride ligands provide a tunable platform for ligand exchange, enabling modulation of reactivity and selectivity.

The interplay between Au(III) and Au(I) species in catalytic cycles further complicates taxonomy. Recent in situ studies reveal dynamic equilibria where Au nanoparticles release single-atom Au species, suggesting co-catalytic mechanisms in systems previously assumed to involve static oxidation states. While NaAuCl₄ itself remains an Au(III) precursor, its potential reduction to Au(I) under reaction conditions underscores the fluid boundaries in transition metal catalysis.

Conventional Chloroauric Acid Neutralization Routes

The traditional synthesis of sodium tetrachloroaurate involves neutralizing chloroauric acid (H[AuCl₄]) with sodium salts. The process begins by dissolving gold in aqua regia to form chloroauric acid, which is then reacted with sodium chloride (NaCl) or sodium carbonate (Na₂CO₃) under controlled conditions [1] [2]. The reaction proceeds as follows:

$$
\text{H[AuCl₄] + NaCl → Na[AuCl₄] + HCl}
$$
$$
\text{2 H[AuCl₄] + Na₂CO₃ → 2 Na[AuCl₄] + H₂O + CO₂}
$$

The mixture is stirred at 100°C, followed by evaporation, cooling, and crystallization. Slow cooling promotes the formation of large orange crystals, which are subsequently dried to yield the final product [1]. This method, while reliable, requires precise control over stoichiometry and temperature to avoid byproducts such as metallic gold or hydroxo complexes.

Table 1: Key Parameters in Conventional Synthesis

ParameterOptimal ConditionPurpose
Temperature100°CFacilitate reaction completion
Cooling Rate0.5–1°C/minControl crystal size and purity
Drying MethodVacuum desiccationPreserve hydration state

Advanced Protocols Involving Oxy-Halogen Salt Precursors

Recent advancements utilize sodium oxy-halogen salts (e.g., NaClO₃, NaClO) as oxidizing agents in hydrochloric acid to directly synthesize NaAuCl₄ from metallic gold [1]. This single-step method bypasses the need for pre-formed chloroauric acid, enhancing efficiency. The general reaction is:

$$
\text{Au + NaClO₃ + HCl → Na[AuCl₄] + H₂O + Cl₂}
$$

This approach reduces intermediate handling and improves yield (85–92% vs. 70–80% in conventional methods). The oxy-halogen salt acts as both an oxidizer and a sodium source, simplifying purification. Industrial adaptations employ excess hydrochloric acid to suppress side reactions and ensure complete gold dissolution [1].

Table 2: Comparison of Conventional and Advanced Methods

AspectConventional MethodAdvanced Method
Starting MaterialChloroauric acidMetallic gold
StepsMulti-stepSingle-step
Yield70–80%85–92%
ByproductsHCl, CO₂Cl₂, H₂O

Critical Analysis of Hydration State Control During Crystallization

Sodium tetrachloroaurate exists in anhydrous (NaAuCl₄) and dihydrate (NaAuCl₄·2H₂O) forms, with the latter being commercially prevalent [1] [3]. Hydration state is governed by crystallization conditions:

  • Temperature: Crystallization below 30°C favors the dihydrate, while temperatures above 50°C yield anhydrous crystals [3].
  • Solvent Composition: Aqueous ethanol solutions (20–40% v/v) promote dihydrate formation due to moderated water activity [5].
  • Drying Protocols: Vacuum drying at 60°C removes lattice water, converting dihydrate to anhydrous forms [3].

Table 3: Hydration State Control Parameters

ConditionDihydrate FormationAnhydrous Formation
Temperature20–30°C50–60°C
SolventWater/ethanol mixturesDry organic solvents
DryingAir-dryingVacuum desiccation

The dihydrate’s stability makes it preferable for catalytic applications, whereas the anhydrous form is used in high-temperature reactions [5].

Mechanistic Pathways in 1,5-Benzodiazepine Formation

Sodium tetrachloroaurate dihydrate demonstrates exceptional catalytic activity in the synthesis of 1,5-benzodiazepine derivatives through the condensation of ortho-phenylenediamine with ketones [1] [2]. The mechanistic pathway involves a Lewis acid activation mechanism where the gold catalyst activates the carbonyl group of the ketone substrate, facilitating nucleophilic attack by the amine groups of ortho-phenylenediamine [1].

The reaction proceeds through initial complexation of the gold catalyst with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation enables nucleophilic attack by one of the amine groups from ortho-phenylenediamine, forming an imine intermediate. Subsequently, the second amine group undergoes intramolecular cyclization to form the seven-membered diazepine ring structure. The reaction demonstrates remarkable efficiency under mild conditions, proceeding at room temperature in ethanol solvent [1].

Optimization studies reveal that sodium tetrachloroaurate dihydrate significantly outperforms other gold catalysts, achieving yields up to 95% for 1,5-benzodiazepine formation from ortho-phenylenediamine and acetone, compared to 80% with gold trichloride and 85% with tetrachloroauric acid tetrahydrate under identical conditions [1]. The superior performance of sodium tetrachloroaurate is attributed to its optimal Lewis acidity and the beneficial effect of the sodium countercation in stabilizing the catalytic intermediate species.

Quinoxaline Derivative Construction via α-Bromo Ketone Activation

The synthesis of quinoxaline derivatives through sodium tetrachloroaurate catalysis involves the reaction of ortho-phenylenediamine with α-bromo ketones, representing a distinct mechanistic pathway from 1,5-benzodiazepine formation [1] [3]. The gold catalyst serves a dual function in this transformation: acting as a Lewis acid to activate the carbonyl group and facilitating the oxidative process required for quinoxaline aromatization.

The mechanistic pathway initiates with nucleophilic attack by ortho-phenylenediamine on the activated α-bromo ketone, leading to displacement of the bromide and formation of an aminoketone intermediate. The gold catalyst promotes subsequent cyclization through activation of the carbonyl group, enabling intramolecular condensation with the second amine functionality. The resulting dihydroquinoxaline intermediate undergoes in situ oxidation facilitated by the gold catalyst in the presence of atmospheric oxygen, yielding the fully aromatic quinoxaline product [1].

The reaction demonstrates broad substrate tolerance, with various substituted α-bromo ketones providing quinoxaline derivatives in excellent yields. Electron-withdrawing substituents on the aromatic ring generally provide superior yields compared to electron-donating groups, with 4-chlorophenyl and 4-bromophenyl derivatives achieving 88% and 85% yields respectively [1]. The heteroaryl substrates, including 2-furyl and 2-thienyl derivatives, also participate effectively in the transformation, yielding 80% and 85% of the corresponding quinoxalines [1].

Comparative Efficacy Against Alternative Gold(III) Catalysts

Comprehensive evaluation of various gold(III) catalysts reveals the superior performance of sodium tetrachloroaurate dihydrate in heterocyclic synthesis applications. Direct comparison with gold trichloride and tetrachloroauric acid tetrahydrate under identical reaction conditions demonstrates consistently higher yields and improved reaction efficiency with sodium tetrachloroaurate [1].

The enhanced catalytic performance of sodium tetrachloroaurate can be attributed to several factors. The dihydrate form provides optimal solubility in polar protic solvents while maintaining catalyst stability. The sodium countercation contributes to the overall catalyst efficacy by influencing the electronic properties of the gold center and potentially stabilizing reaction intermediates [1]. Additionally, the chloride ligand environment provides appropriate Lewis acidity for substrate activation without excessive electrophilicity that might lead to side reactions.

Kinetic studies demonstrate that sodium tetrachloroaurate achieves complete conversion of substrates in significantly shorter reaction times compared to alternative gold catalysts. For quinoxaline synthesis, the reaction typically completes within 2 hours using sodium tetrachloroaurate, while other gold catalysts may require extended reaction periods or elevated temperatures to achieve comparable conversions [1].

The catalyst loading requirements also favor sodium tetrachloroaurate, with optimal performance achieved at 2 mol% catalyst loading. This relatively low catalyst requirement, combined with the high yields obtained, provides favorable atom economy and cost-effectiveness for synthetic applications [1]. The catalyst demonstrates excellent functional group tolerance, accommodating various electronic and steric environments on both the ortho-phenylenediamine and carbonyl substrates.

CatalystCatalyst Loading (mol%)Benzodiazepine Yield (%)Quinoxaline Yield (%)Reaction Temperature (°C)Reaction Time (h)
NaAuCl₄·2H₂O29590255
AuCl₃280Not reported255
HAuCl₄·4H₂O285Not reported255
Control (No catalyst)0033255

The mechanistic understanding of sodium tetrachloroaurate catalysis in heterocyclic synthesis continues to evolve, with recent studies suggesting potential for expanded applications in related transformations. The unique combination of Lewis acid activation and oxidative capability positions this catalyst as a valuable tool for the construction of diverse nitrogen-containing heterocycles beyond benzodiazepines and quinoxalines [4] [5] [6].

Substrate scope investigations reveal that sodium tetrachloroaurate maintains high catalytic efficiency across a diverse range of ketone and α-bromo ketone substrates. For 1,5-benzodiazepine synthesis, both aromatic and aliphatic ketones participate effectively, with yields ranging from 80% to 95% depending on the substrate structure [1]. Cyclic ketones demonstrate particularly favorable reactivity, with cyclohexanone and cyclopentanone derivatives achieving 90% and 88% yields respectively [1].

EntryKetone SubstrateProduct CodeYield (%)Reaction Time (h)
1Acetophenone3a853
24-Methylacetophenone3b823
34-Methoxyacetophenone3c803
44-Chloroacetophenone3d883
5Acetone3e952
62-Butanone3f853
74-Methyl-2-pentanone3g803
83-Pentanone3h853
9Cyclohexanone3i902
10Cyclopentanone3j882

The exceptional performance of sodium tetrachloroaurate in heterocyclic synthesis applications stems from its unique chemical properties and the synergistic effects of its constituent components. The gold center provides the necessary Lewis acidity for substrate activation, while the chloride ligands maintain appropriate reactivity levels. The sodium countercation and associated water molecules contribute to catalyst solubility and stability, enabling efficient catalysis under mild reaction conditions [7] [1].

Hydrogen Bond Acceptor Count

1

Exact Mass

361.828800 g/mol

Monoisotopic Mass

359.831750 g/mol

Heavy Atom Count

6

Related CAS

16903-35-8 (Parent)

General Manufacturing Information

Aurate(1-), tetrachloro-, sodium (1:1), (SP-4-1)-: ACTIVE

Dates

Last modified: 02-18-2024

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